molecular formula C15H24N2S B7673134 1-(2-Adamantyl)-3-(2-methylprop-2-enyl)thiourea

1-(2-Adamantyl)-3-(2-methylprop-2-enyl)thiourea

Cat. No.: B7673134
M. Wt: 264.4 g/mol
InChI Key: XWHAONLFVNHPGS-UHFFFAOYSA-N
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Description

1-(2-Adamantyl)-3-(2-methylprop-2-enyl)thiourea is an organic compound characterized by the presence of an adamantyl group and a thiourea moiety The adamantyl group is a bulky, rigid structure derived from adamantane, which is known for its stability and unique three-dimensional shape The thiourea group contains sulfur and nitrogen atoms, making it a versatile functional group in organic chemistry

Properties

IUPAC Name

1-(2-adamantyl)-3-(2-methylprop-2-enyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2S/c1-9(2)8-16-15(18)17-14-12-4-10-3-11(6-12)7-13(14)5-10/h10-14H,1,3-8H2,2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHAONLFVNHPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC(=S)NC1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Adamantyl)-3-(2-methylprop-2-enyl)thiourea can be synthesized through the reaction of 1-(2-adamantyl)thiourea with 2-methylprop-2-enyl chloride. The reaction typically occurs in the presence of a base, such as potassium carbonate, and an appropriate solvent, such as dimethylformamide. The reaction conditions may include heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Adamantyl)-3-(2-methylprop-2-enyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The adamantyl or thiourea groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used in the presence of appropriate catalysts or under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfinyl or sulfonyl derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for potential therapeutic applications, such as antiviral or anticancer agents.

    Industry: The compound’s stability and reactivity make it suitable for use in materials science, including the development of new polymers or coatings.

Mechanism of Action

The mechanism by which 1-(2-Adamantyl)-3-(2-methylprop-2-enyl)thiourea exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s stability and bioavailability, while the thiourea group can participate in hydrogen bonding or other interactions with biological molecules.

Comparison with Similar Compounds

    1-(2-Adamantyl)thiourea: Lacks the 2-methylprop-2-enyl group, making it less bulky and potentially less reactive.

    3-(2-Methylprop-2-enyl)thiourea: Lacks the adamantyl group, resulting in different stability and reactivity profiles.

    Adamantyl derivatives: Compounds containing the adamantyl group but different functional groups, such as adamantylamines or adamantyl alcohols.

Uniqueness: 1-(2-Adamantyl)-3-(2-methylprop-2-enyl)thiourea is unique due to the combination of the bulky adamantyl group and the reactive thiourea moiety. This combination imparts distinct physical and chemical properties, making it a valuable compound for various applications.

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